molecular formula C16H11Cl2N3O2S B2862758 N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872704-83-1

N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2862758
CAS No.: 872704-83-1
M. Wt: 380.24
InChI Key: GDDXGVOZOMPASA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 3,4-dichlorophenyl group linked to an acetamide backbone, which is further substituted with a pyridazine ring bearing a furan-2-yl moiety at position 6 and a sulfanyl group at position 2. The compound’s structure combines aromatic chlorination, a pyridazine core, and a sulfur-containing bridge, making it a candidate for diverse biological activities.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-4-3-10(8-12(11)18)19-15(22)9-24-16-6-5-13(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDXGVOZOMPASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dichlorophenyl acetamide: This can be achieved by reacting 3,4-dichloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Synthesis of the pyridazinyl sulfanyl intermediate: This step involves the reaction of 6-(furan-2-yl)pyridazine with a suitable thiolating agent to introduce the sulfanyl group.

    Coupling reaction: The final step involves coupling the dichlorophenyl acetamide with the pyridazinyl sulfanyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions may introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acetamide derivatives, focusing on molecular features, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight Reported Activity/Synthesis Notes
Target Compound : N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide C₁₆H₁₂Cl₂N₃O₂S* 3,4-dichlorophenyl; pyridazin-3-yl-sulfanyl; furan-2-yl ~397.3 (calc.) No direct data; inferred potential from analogs (e.g., anti-exudative activity in triazole-based analogs) .
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () C₉H₉N₅O₂S 1,2,4-triazol-3-yl-sulfanyl; furan-2-yl 259.26 Anti-exudative activity in rats; synthesized via alkylation and Paal-Knorr condensation .
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () C₁₆H₁₀Cl₂F₃NO₂S 3,4-dichlorophenyl; benzothiazole; trifluoromethoxy 410.22 Microwave-assisted synthesis (45% yield); structural focus on benzothiazole substitution .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide () C₁₉H₁₇Cl₂N₃O₂ 3,4-dichlorophenyl; pyrazol-4-yl 406.26 Crystallographic analysis reveals conformational flexibility; N-H···O hydrogen bonding .
N-(3,4-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide () C₂₂H₁₅Cl₂FN₄OS₂ 3,4-dichlorophenyl; pyridazin-3-yl-sulfanyl; 4-fluorophenyl-thiazole 505.42 Screening compound; higher molecular weight due to fluorophenyl-thiazole substitution .

*Calculated based on IUPAC nomenclature.

Key Observations :

Structural Variations: Heterocyclic Core: The target compound’s pyridazine ring distinguishes it from triazole (), benzothiazole (), and pyrazole () analogs. Pyridazine’s electron-deficient nature may influence binding interactions compared to nitrogen-rich triazoles or sulfur-containing benzothiazoles. Substituent Effects: The furan-2-yl group in the target compound and introduces oxygen-based polarity, whereas fluorophenyl-thiazole () adds halogenated hydrophobicity.

Synthetic Approaches :

  • Microwave-assisted synthesis () offers efficiency (45% yield), while classical alkylation () and coupling methods () are labor-intensive. The target compound’s synthesis route is unspecified but may align with these strategies.

Biological and Physical Properties :

  • Anti-exudative activity in triazole analogs () suggests the target compound’s furan-pyridazine scaffold could similarly modulate inflammatory pathways.
  • Crystallographic data () highlight conformational flexibility in dichlorophenyl-acetamides, which may affect solubility and stability. The pyridazine-sulfanyl group in the target compound could adopt distinct hydrogen-bonding patterns compared to triazole or pyrazole derivatives.

Drug-Likeness: Molecular weights range from 259.26 () to 505.42 (). The target compound (~397.3) falls within Lipinski’s rule-of-five limits, suggesting favorable oral bioavailability. Substituents like furan (polar) and dichlorophenyl (nonpolar) may balance logP values .

Biological Activity

N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound notable for its complex structure, which includes a dichlorophenyl group, a furan ring, and a pyridazine moiety. This unique combination suggests potential biological activities that merit investigation. The compound's molecular formula is C16H11Cl2N3O2SC_{16}H_{11}Cl_2N_3O_2S with a molecular weight of approximately 348.21 g/mol .

Chemical Structure

The chemical structure can be represented as follows:

\text{N 3 4 dichlorophenyl 2 6 furan 2 yl pyridazin 3 yl sulfanyl}acetamide}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.
  • Antifungal Properties : Preliminary studies suggest activity against certain fungal pathogens.
  • Anticancer Potential : Investigations into its anticancer properties have revealed promising results in inhibiting tumor cell proliferation.

While the precise mechanisms are still under investigation, several hypotheses exist regarding how this compound interacts with biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival and replication of pathogens.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : There is potential for generating ROS, which can induce oxidative stress in target cells.

Antimicrobial Studies

A study conducted by demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL and 16 µg/mL respectively.

Antifungal Evaluation

In a separate investigation, the compound was tested against Candida albicans and Aspergillus niger. Results indicated that it inhibited fungal growth effectively at concentrations of 64 µg/mL for both fungi .

Anticancer Activity

Research published in Europe PMC explored the effects of this compound on various cancer cell lines. The results showed that it reduced cell viability in human breast cancer cells (MCF-7) by 50% at a concentration of 25 µM after 48 hours of treatment .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialE. coli32
AntibacterialS. aureus16
AntifungalC. albicans64
AntifungalA. niger64
AnticancerMCF-7 (breast cancer)25

Q & A

Q. What synthetic routes are recommended for synthesizing N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide, and how is purity confirmed?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with chloroaniline derivatives and functionalized pyridazine intermediates. Key steps include:
  • Coupling Reactions : Use of sulfhydryl-acetamide linkages under controlled conditions (e.g., refluxing in dichloromethane with carbodiimide coupling agents) .
  • Optimization : Temperature (e.g., 273 K for coupling), solvent choice (polar aprotic solvents like DMSO), and reaction time (3–6 hours) to maximize yield .
  • Purification : Column chromatography or recrystallization from solvents like ethanol or DMSO .
  • Analytical Confirmation :
  • NMR Spectroscopy : To verify structural integrity (e.g., ¹H/¹³C NMR for aromatic protons and sulfanyl linkages) .
  • HPLC : For assessing purity (>95% by reverse-phase chromatography) .

Q. Which physicochemical properties are critical for this compound’s research applications, and how are they determined?

  • Methodological Answer : Key properties include solubility, stability, and reactivity:
  • Solubility : Tested in solvents like DMSO, ethanol, or aqueous buffers via saturation assays. Solubility in DMSO is often prioritized for biological assays .
  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods .
  • Stability : Assessed under varying pH (1–13), light, and temperature (4–40°C) using accelerated degradation studies monitored by HPLC .
  • Reactivity : Screened via nucleophilic substitution or oxidation reactions (e.g., with peroxides) to identify reactive sites .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and minimize by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between temperature, solvent polarity, and catalyst concentration .
  • By-Product Analysis : Employ LC-MS to identify side products (e.g., disulfide formation) and adjust reducing agents (e.g., dithiothreitol) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify rate-limiting steps .

Q. What crystallographic techniques elucidate conformational variations in this compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves 3D structure, dihedral angles (e.g., 44.5–77.5° between aromatic rings), and hydrogen-bonding networks (e.g., N–H⋯O dimers) .
  • Conformational Analysis : Compare asymmetric unit molecules (e.g., three conformers in P21/c space group) to assess flexibility .
  • Thermal Ellipsoids : Evaluate thermal motion to distinguish static disorder from dynamic flexibility .

Q. How should contradictions in biological activity data be resolved to establish structure-activity relationships (SAR)?

  • Methodological Answer :
  • Dose-Response Studies : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines or in vitro systems to rule out model-specific effects .
  • Molecular Docking : Use software like AutoDock to predict binding modes to targets (e.g., kinases) and validate with mutagenesis studies .
  • Metabolite Screening : Identify active metabolites via LC-MS/MS to clarify if observed activity stems from the parent compound or derivatives .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100-ns trajectories in GROMACS) to assess target-ligand complex behavior .
  • Free Energy Perturbation (FEP) : Calculate binding free energies for analogs to guide SAR .
  • Pharmacophore Modeling : Map essential features (e.g., sulfanyl group, furan ring) using tools like Schrödinger’s Phase .

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